Valganciclovir-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

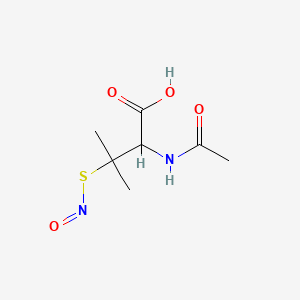

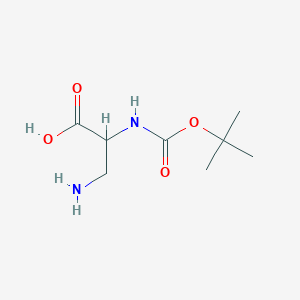

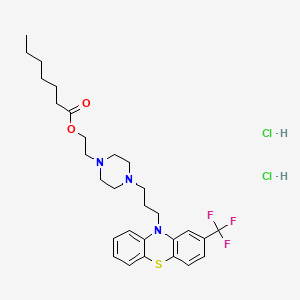

Valganciclovir-d8 is a synthetic antiviral drug used for the treatment of cytomegalovirus (CMV) infections. It is a prodrug of ganciclovir, which is an acyclic nucleoside analog of guanosine that is selectively phosphorylated by viral thymidine kinase and is further metabolized by cellular kinases to its active form, ganciclovir triphosphate. Valganciclovir-d8 is a deuterium-labeled form of valganciclovir, a prodrug of ganciclovir, and is used in scientific research to study the mechanism of action of ganciclovir and its metabolites.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for Valganciclovir-d8 involves the incorporation of eight deuterium atoms into the Valganciclovir molecule. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.

Starting Materials

Ganciclovir, Deuterated acetic anhydride, Deuterated acetic acid, Deuterated methanol, Deuterated hydrochloric acid, Deuterated sodium hydroxide, Deuterated wate

Reaction

Step 1: Ganciclovir is reacted with deuterated acetic anhydride in the presence of deuterated acetic acid to form Valganciclovir-d3., Step 2: Valganciclovir-d3 is then reacted with deuterated methanol in the presence of deuterated hydrochloric acid to form Valganciclovir-d5., Step 3: Valganciclovir-d5 is further reacted with deuterated sodium hydroxide in the presence of deuterated water to form Valganciclovir-d8.

Mécanisme D'action

Valganciclovir-d8 is a prodrug of ganciclovir, which is an acyclic nucleoside analog of guanosine. Upon entering the cell, valganciclovir-d8 is phosphorylated by viral thymidine kinase to form ganciclovir monophosphate. This is further metabolized by cellular kinases to its active form, ganciclovir triphosphate. Ganciclovir triphosphate is a competitive inhibitor of viral DNA polymerase and inhibits viral DNA replication.

Effets Biochimiques Et Physiologiques

Valganciclovir-d8 is a potent antiviral agent and has been shown to be effective in the treatment of Valganciclovir-d8 infections. It has been shown to be effective in the treatment of Valganciclovir-d8 retinitis, as well as Valganciclovir-d8 encephalitis and Valganciclovir-d8 colitis. In addition, valganciclovir-d8 has been shown to be effective in the treatment of Valganciclovir-d8 pneumonia and Valganciclovir-d8 gastroenteritis.

Avantages Et Limitations Des Expériences En Laboratoire

Valganciclovir-d8 is a useful tool for scientific research due to its ability to be used to study the kinetics, pharmacokinetics, pharmacodynamics and metabolism of ganciclovir and its metabolites. In addition, it is a deuterated form of valganciclovir, which is a prodrug of ganciclovir, and is therefore suitable for use in studies involving the metabolism of ganciclovir and its metabolites. However, it should be noted that valganciclovir-d8 is not suitable for use in studies involving the synthesis of ganciclovir and its metabolites, as it is not a direct precursor of ganciclovir.

Orientations Futures

The use of valganciclovir-d8 in scientific research can be expanded in the future. For example, it can be used to study the pharmacokinetics and pharmacodynamics of other antiviral agents, such as acyclovir and famciclovir. In addition, it can be used to study the effects of other antiviral agents on Valganciclovir-d8 infection, as well as the effects of other antiviral agents on other viral infections. Finally, it can be used to study the metabolism of other antiviral agents, such as acyclovir and famciclovir.

Applications De Recherche Scientifique

Valganciclovir-d8 is a valuable tool for scientific research, as it can be used to study the mechanism of action of ganciclovir and its metabolites. It can be used to study the kinetics of ganciclovir and its metabolites, as well as the pharmacokinetics of ganciclovir and its metabolites. In addition, it can be used to study the pharmacodynamics of ganciclovir and its metabolites. It can also be used to study the metabolism of ganciclovir and its metabolites.

Propriétés

Numéro CAS |

1132088-63-1 |

|---|---|

Nom du produit |

Valganciclovir-d8 |

Formule moléculaire |

C₁₄H₁₄D₈N₆O₅ |

Poids moléculaire |

362.41 |

Synonymes |

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine -d8; RS 079070-194-d8; Ro 107-9070/194-d7; Valcyte-d8; (S)-Valganciclovir-d8; 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine-2,3, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)